

Diheptyl Phthalate and its Endocrine Disrupting Pathways: A Technical Guide

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Abstract

Diheptyl phthalate (DHP), a plasticizer used to enhance the flexibility of polymers, has come under scrutiny for its potential endocrine-disrupting capabilities. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption pathways of DHP and its isomers. While research specifically on **diheptyl phthalate** is less extensive than for other phthalates like DEHP, existing studies on DHP isomers, such as di-isoheptyl phthalate (DIHP) and di(5-methylhexyl) phthalate (DMHP), provide valuable insights into its toxicological profile. This document summarizes key findings on its metabolism, interaction with nuclear receptors, and downstream effects on reproductive and developmental endpoints. It includes quantitative data from in vivo studies, detailed experimental protocols for key assays, and visualizations of the pertinent biological pathways.

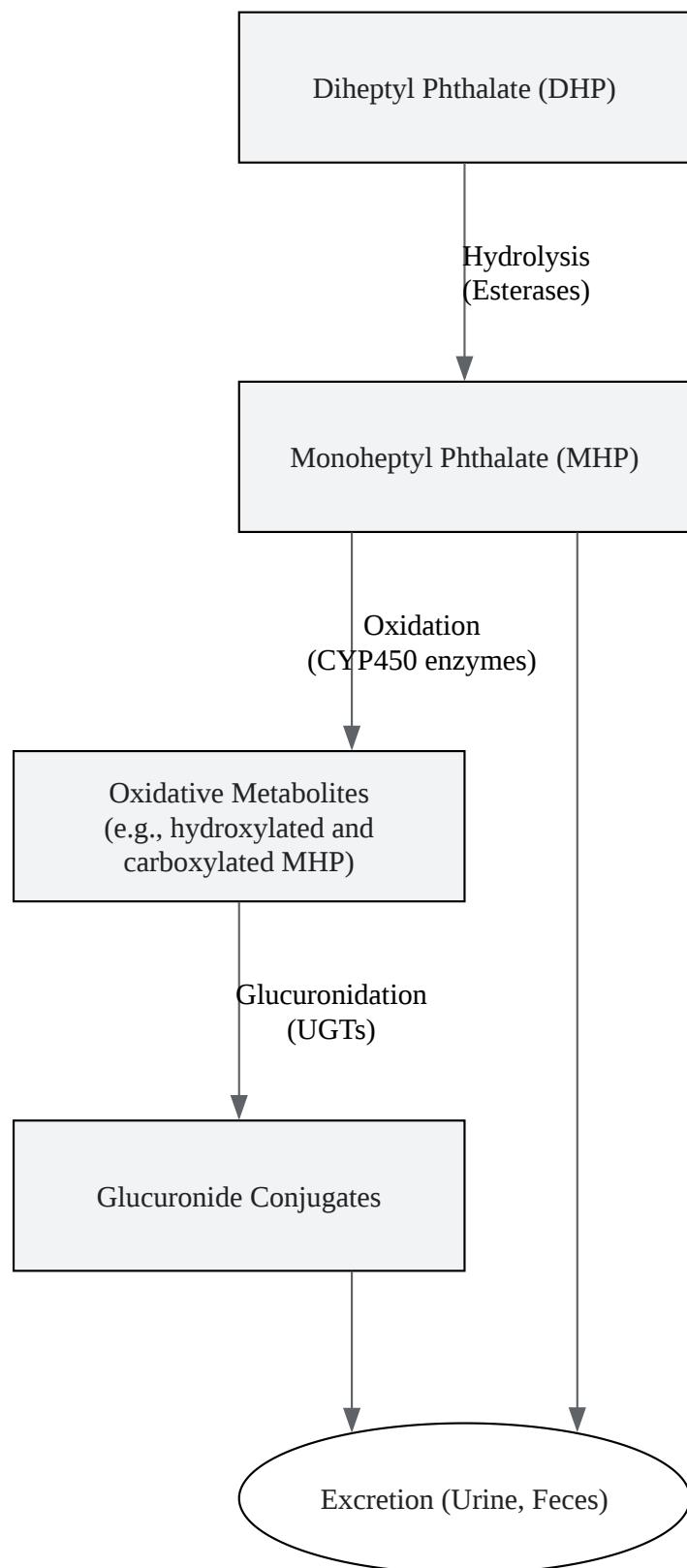
Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. **Diheptyl phthalate** (DHP) refers to a group of isomers of phthalic acid esters with a seven-carbon alkyl chain. Due to their widespread use, human exposure to phthalates is ubiquitous, raising concerns about their potential adverse health effects, particularly their ability to interfere with the endocrine system. This guide focuses on the endocrine-disrupting mechanisms of **diheptyl phthalate**, drawing from studies on DHP and its isomers to provide a detailed technical resource for the scientific community.

Metabolism of Diheptyl Phthalate

The metabolism of **diheptyl phthalate** is a critical factor in its toxicokinetics and biological activity. In vivo studies on a DHP isomer, di(5-methylhexyl) phthalate (DMHP), in rats have elucidated the primary metabolic pathway.

Following oral administration, DMHP is rapidly absorbed and subsequently metabolized. The initial step involves hydrolysis of the diester to its monoester, mono-5-methylhexyl phthalate (MMHP). This monoester undergoes further oxidation to form several hydroxylated and carboxylated metabolites. The major urinary metabolites identified in rats are 5-hydroxy-5-methylhexyl phthalate, 6-hydroxy-5-methylhexyl phthalate, 5-carboxyhexyl phthalate, and 3-carboxypropyl phthalate. A significant portion of the administered dose is excreted in the urine and feces.[\[1\]](#)

[Click to download full resolution via product page](#)**Figure 1:** Generalized metabolic pathway of **Dihexyl Phthalate** in rats.

Interaction with Nuclear Receptors and Signaling Pathways

The endocrine-disrupting effects of phthalates are primarily mediated through their interaction with nuclear receptors, leading to altered gene expression and subsequent physiological changes.

Androgen Receptor (AR) Signaling

Studies on various phthalates suggest a common mechanism of anti-androgenicity. While direct binding data for **diheptyl phthalate** to the androgen receptor is limited, a highly sensitive reporter gene assay found that DHP had no effect on the activity of the human androgen receptor (hAR).^[2] This suggests that DHP itself may not be a direct antagonist of the androgen receptor.

However, in vivo studies with the isomer di-isoheptyl phthalate (DIHP) demonstrate clear anti-androgenic effects. Gestational exposure to DIHP in rats resulted in a dose-dependent reduction in fetal testicular testosterone production.^{[3][4]} This was accompanied by the downregulation of several genes crucial for steroidogenesis, including StAR (Steroidogenic Acute Regulatory Protein) and Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1).^[5] The IC₅₀ for the suppression of serum testosterone by DIHP was determined to be 384 mg/kg/day in male pups.^[6] Furthermore, a 26-week oral toxicity study of **diheptyl phthalate** in male rats showed a significant decrease in absolute and relative prostate weights at doses of 1,000 and 2,000 mg/kg/day, which is indicative of anti-androgenic activity.^[7]

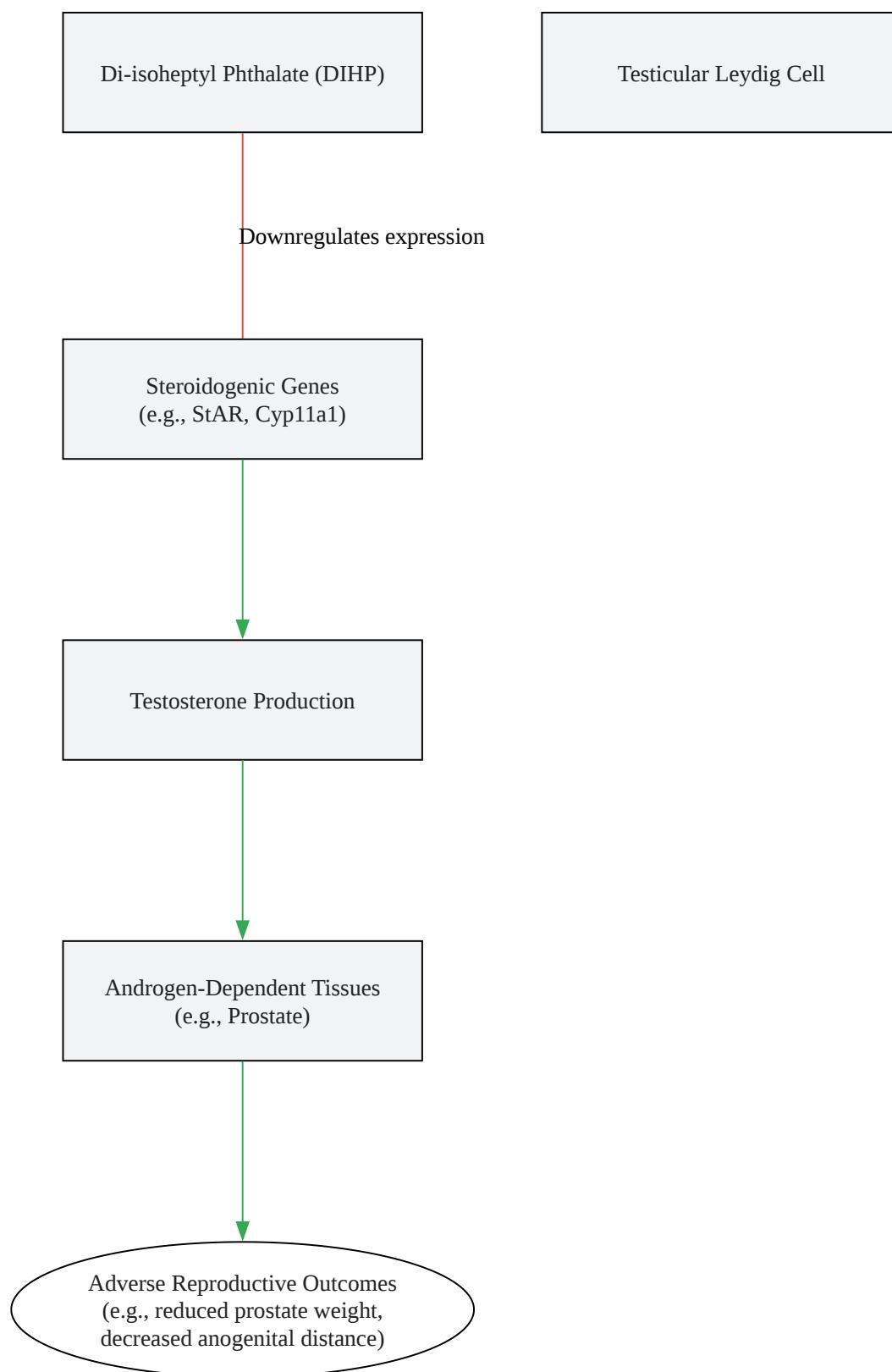
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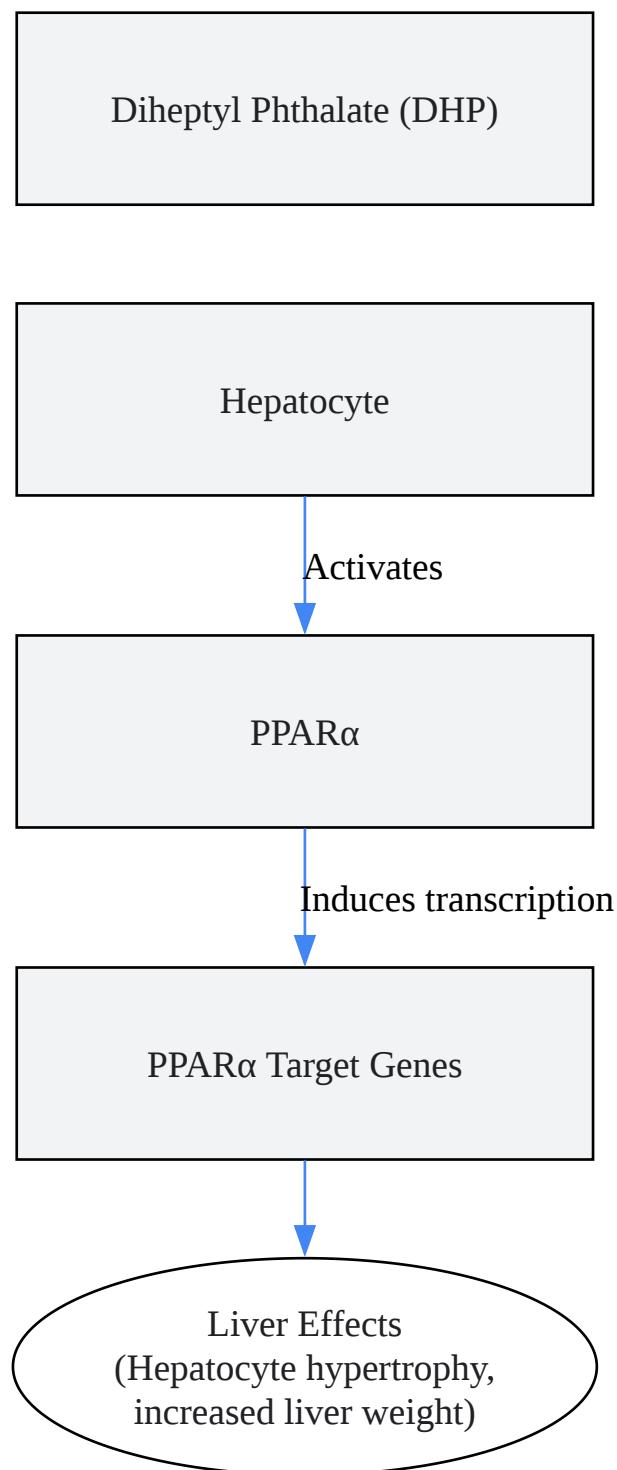
Figure 2: Proposed anti-androgenic pathway of Di-isoheptyl Phthalate.

Estrogen Receptor (ER) Signaling

Similar to the androgen receptor, direct interaction studies for **diheptyl phthalate** with estrogen receptors are sparse. A reporter gene assay indicated that DHP had no effect on the activities of human estrogen receptor alpha (hER α) and beta (hER β).^[2] This suggests that DHP is not a direct estrogen receptor agonist or antagonist.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Some phthalates are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α , which plays a role in lipid metabolism and can lead to liver effects. A 26-week oral toxicity study identified **diheptyl phthalate** as a PPAR α agonist.^[7] In this study, DHP administration to rats led to significant increases in liver weight and histopathological changes consistent with PPAR α activation, such as hepatocyte hypertrophy.
^[7]



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Figure 3: Diheptyl Phthalate activation of the PPAR α signaling pathway in the liver.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies on di-isoheptyl phthalate (DIHP) and **diheptyl phthalate** (DHP).

Table 1: Dose-Response Data from a Two-Generation Reproductive Toxicity Study of Di-isoheptyl Phthalate (DIHP) in Rats[8][9]

Endpoint	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL
Parental Systemic Toxicity	64-168	222-750	Histopathological changes in liver and kidney
Fertility (F1 Generation)	227-750	419-1360	Decreased reproductive organ weight
Developmental Toxicity (F2)	64-168	222-750	Decreased anogenital distance in male offspring

Table 2: Effects of Di-isoheptyl Phthalate (DIHP) on Testosterone Production in Male Rat Pups[6]

Parameter	Value	Units
IC50 for serum testosterone suppression	384	mg/kg/day
LOAEL for decreased serum testosterone	100	mg/kg/day
LOAEL for increased fetal Leydig cell cluster size	10	mg/kg/day
LOAEL for increased multinucleated gonocytes	100	mg/kg/day

Table 3: Effects of **Diheptyl Phthalate** (DHP) in a 26-Week Oral Toxicity Study in Male Rats[7]

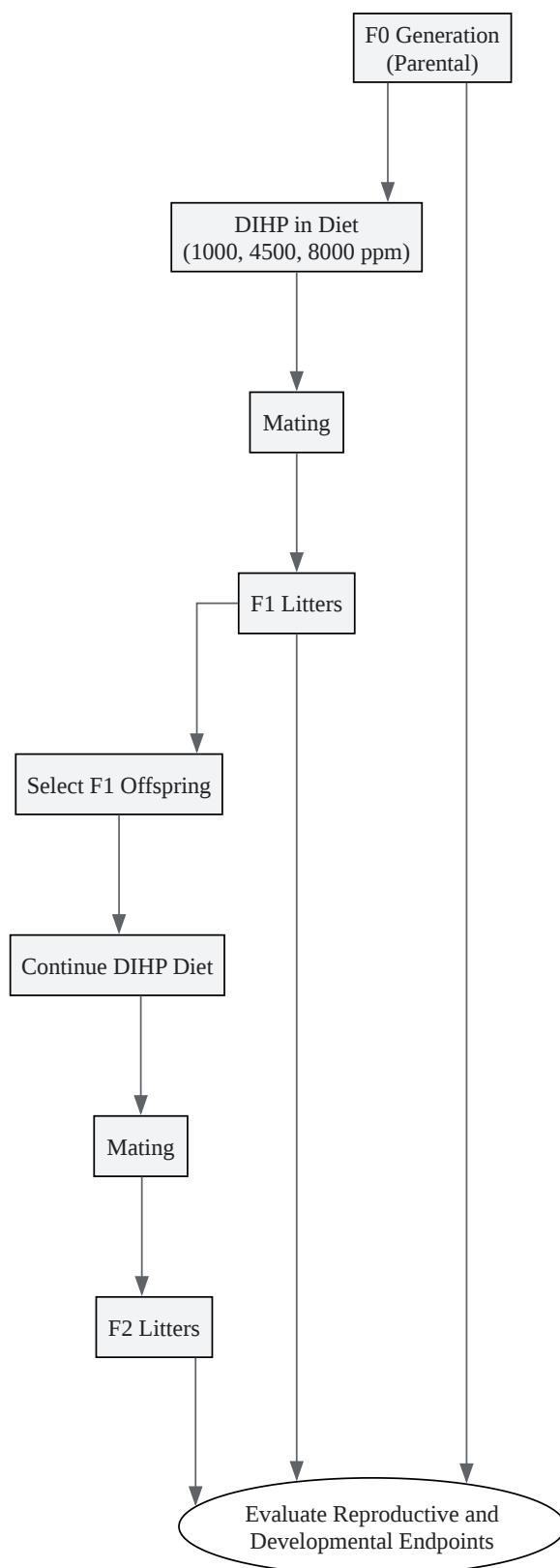
Dose (mg/kg/day)	Observation
1,000 and 2,000	Significant decrease in absolute and relative prostate weights
1,000 and 2,000	Significant increase in absolute and relative liver weights
1,000 and 2,000	Histopathological evidence of hepatocyte hypertrophy

Experimental Protocols

Two-Generation Reproductive Toxicity Study of Di-isoheptyl Phthalate (DIHP)

- Test Substance: Di-isoheptyl phthalate (DIHP)
- Vehicle: Diet
- Animal Model: Sprague-Dawley rats
- Experimental Design: F0 parental animals were administered DIHP in their diet at concentrations of 1000, 4500, and 8000 ppm for a pre-mating period, during mating, gestation, and lactation. The F1 generation was selected from these litters and continued on the same dietary concentrations. The F1 animals were then mated to produce the F2 generation.
- Parameters Evaluated:
 - Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), organ weights (liver, kidney, reproductive organs), and histopathology.
 - Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, nipple retention, age at sexual maturation (vaginal opening in females, balanopreputial separation in males), and post-mortem examinations for developmental abnormalities.

- Data Analysis: Statistical analysis was performed to determine No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for various endpoints.[8][9]



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Figure 4: Experimental workflow for a two-generation reproductive toxicity study.

Fetal Testosterone Production Assay

- Test Substance: Di-isoheptyl phthalate (DIHP)
- Vehicle: Corn oil
- Animal Model: Pregnant Sprague-Dawley rats
- Experimental Design: Pregnant dams were administered DIHP by oral gavage at doses of 0, 10, 100, 500, and 1,000 mg/kg/day from gestational day 12 to 21. On gestational day 21, male fetuses were collected.
- Testosterone Measurement: Blood was collected from the fetuses to measure serum testosterone levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Gene Expression Analysis: Testes were collected for RNA extraction and quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of steroidogenesis-related genes, including Lhcgr, Star, Cyp11a1, Hsd3b1, Cyp17a1, and Hsd17b3.^[6]

26-Week Oral Toxicity Study of Diheptyl Phthalate (DHP)

- Test Substance: **Diheptyl phthalate** (DHP)
- Vehicle: Not specified, administered via gavage
- Animal Model: Male F344 rats
- Experimental Design: Rats were administered DHP by oral gavage at doses of 0 (control), 1,000, or 2,000 mg/kg/day for 26 weeks.
- Parameters Evaluated: Body weight, food and water consumption, clinical chemistry, organ weights (liver, prostate), and histopathology of the liver and testes. Immunohistochemical analysis for markers of cell proliferation (PCNA) and pre-neoplastic lesions (GST-P) in the liver was also performed.^[7]

Conclusion

The available evidence indicates that **diheptyl phthalate** and its isomers are endocrine disruptors, with the most pronounced effects observed on the male reproductive system. Di-isoheptyl phthalate has been shown to be a potent anti-androgenic compound, primarily by inhibiting testicular testosterone production through the downregulation of key steroidogenic genes, rather than by direct androgen receptor antagonism. **Diheptyl phthalate** also demonstrates liver toxicity, likely mediated through the activation of PPAR α . While direct interactions with estrogen and androgen receptors appear to be minimal for the parent compound, the in vivo data clearly demonstrate endocrine-disrupting activity, which may be attributable to its metabolites or to indirect mechanisms. Further research is warranted to fully elucidate the binding affinities of DHP and its metabolites to a broader range of nuclear receptors and to explore the potential for endocrine disruption in other hormonal axes.

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